molecular formula C23H23N3O3S B3205446 N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide CAS No. 1040645-52-0

N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

Cat. No.: B3205446
CAS No.: 1040645-52-0
M. Wt: 421.5 g/mol
InChI Key: QCVGOKPTUWLQTO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a synthetic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a propanamide chain at position 2. The propanamide moiety terminates in a 4-ethoxyphenyl group, distinguishing it from shorter-chain acetamide derivatives.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-3-29-20-11-6-17(7-12-20)24-22(27)13-8-18-15-30-23-25-21(14-26(18)23)16-4-9-19(28-2)10-5-16/h4-7,9-12,14-15H,3,8,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVGOKPTUWLQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide typically involves multi-step organic reactions. One common route includes the formation of the imidazo[2,1-b][1,3]thiazole core through a cyclization reaction. This is followed by the introduction of the 4-ethoxyphenyl and 4-methoxyphenyl groups via substitution reactions. The final step involves the formation of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Imidazo[2,1-b]thiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID (Evidence) Imidazo[2,1-b]thiazole Substituents Amide Chain & Terminal Group Key Biological Activity Molecular Weight (g/mol)
Target Compound 6-(4-methoxyphenyl) 3-propanamide, N-(4-ethoxyphenyl) Not reported ~439.5 (estimated)
5h () 6-(4-methoxyphenyl) 2-acetamide, N-(6-chloropyridin-3-yl) Not reported 398.86 (C19H16ClN3O2S)
5l () 6-(4-chlorophenyl) 2-acetamide, N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl) Cytotoxicity (MDA-MB-231 IC₅₀ = 1.4 μM) 573.18 (C30H29ClN6O2S)
3f () 6-(4-bromophenyl) 2-acetylhydrazinecarbothioamide, N-(4-methoxyphenyl) Aldose reductase inhibition Not reported
5k () 6-phenyl 2-acetamide, N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl) Cytotoxicity (HepG2 IC₅₀ = 22.6 μM) 539.22 (C30H30N6O2S)

Substituent Effects on Bioactivity

  • Methoxy vs. Ethoxy Groups : The 4-methoxyphenyl substituent on the imidazo[2,1-b]thiazole core is common in analogs (e.g., 5h in ), but the target compound’s 4-ethoxyphenyl terminal group introduces increased hydrophobicity and steric bulk, which may enhance membrane permeability or metabolic stability compared to shorter alkoxy chains .
  • Chlorophenyl vs. Methoxyphenyl : Compound 5l (), bearing a 4-chlorophenyl group, exhibits potent cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231), suggesting electron-withdrawing substituents may enhance anticancer activity. In contrast, methoxy/ethoxy groups (electron-donating) might prioritize solubility or target selectivity .
  • Amide Chain Length : Propanamide (target) vs. acetamide (5h, 5l) chains influence conformational flexibility. Longer chains may improve binding to deep hydrophobic pockets in targets like VEGFR2 or aldose reductase .

Spectral and Physicochemical Comparisons

  • NMR Shifts : The 4-methoxyphenyl group in compound 2c () resonates at δ 7.83 (d, Ar-H) and δ 3.82 (s, CH3), whereas the target’s ethoxyphenyl would exhibit downfield shifts for the -OCH2CH3 group .
  • IR Absorptions : The absence of C=O bands in triazoles () contrasts with the target’s amide C=O stretch (~1660–1680 cm⁻¹), critical for confirming its structure .

Biological Activity

N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Synthesis

The compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a unique structure that includes an ethoxyphenyl group and a methoxyphenyl moiety. The synthesis typically involves multi-step reactions, including cyclization and substitution reactions under controlled conditions to ensure high yield and purity.

Synthetic Route Overview

StepReaction TypeDescription
1CyclizationFormation of the imidazo[2,1-b][1,3]thiazole core.
2SubstitutionIntroduction of ethoxyphenyl and methoxyphenyl groups.
3PurificationTechniques such as recrystallization and chromatography to enhance compound purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation and cancer progression.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may bind to enzymes critical for DNA replication or protein synthesis, leading to reduced tumor growth.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways associated with cell survival and apoptosis.

Biological Activity Studies

Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity Against MCF-7 Cells : A study reported that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibited significant inhibitory effects on the MCF-7 breast cancer cell line. Compounds derived from similar scaffolds showed cytotoxicity rates of up to 81% compared to standard treatments like tamoxifen .

Case Study: Anticancer Activity

A comprehensive study evaluated the anticancer properties of several imidazo[2,1-b][1,3]thiazole derivatives:

  • Objective : To assess the effectiveness of these compounds against breast cancer.
  • Methodology : MTT assay was employed to evaluate cell viability.
  • Results : Compounds demonstrated varying degrees of cytotoxicity, with some achieving over 70% inhibition in cell proliferation .

Comparative Analysis

A comparative analysis with other known anticancer agents highlights the potential of this compound:

Compound NameCytotoxicity (%)Mechanism
This compoundUp to 81% on MCF-7Enzyme inhibition
TamoxifenVariesEstrogen receptor modulation
DoxorubicinVariesDNA intercalation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.